Benzyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Esterification: The final step involves the esterification of the triazole ring with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, resulting in the formation of various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium thiolate, or primary amines under mild conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced triazole derivatives, dehalogenated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound’s ability to interact with various biological targets has made it a valuable tool in studying cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives to highlight its uniqueness:
Similar Compounds: Other triazole derivatives include 1,2,3-triazoles and 1,2,4-triazoles with different substituents, such as phenyl, alkyl, or halogen groups.
Properties
Molecular Formula |
C16H12BrN3O3 |
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Molecular Weight |
374.19 g/mol |
IUPAC Name |
benzyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)20-16(22)18-14(19-20)15(21)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,22) |
InChI Key |
MRDZDMUBDGRJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NN(C(=O)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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